molecular formula C11H20N2O3 B13330191 tert-Butyl (R)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

tert-Butyl (R)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B13330191
M. Wt: 228.29 g/mol
InChI Key: ZAPSOMCRRZRMKB-QMMMGPOBSA-N
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Description

tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes .

Medicine

In medicinal chemistry, tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl ®-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(8R)-6-oxa-2-azaspiro[3.4]octan-8-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-15-7-11(8)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

ZAPSOMCRRZRMKB-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC12CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CNC2

Origin of Product

United States

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